molecular formula C8H6ClNO2 B13260907 (2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid CAS No. 118419-97-9

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid

Cat. No.: B13260907
CAS No.: 118419-97-9
M. Wt: 183.59 g/mol
InChI Key: ISCOQSRIEWMNOT-OWOJBTEDSA-N
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Description

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-chloropyridine-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-2-yl)prop-2-enoic acid
  • 3-(5-Bromopyridin-3-yl)prop-2-enoic acid
  • 3-(5-Fluoropyridin-3-yl)prop-2-enoic acid

Uniqueness

(2E)-3-(5-Chloropyridin-3-yl)prop-2-enoic acid is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

CAS No.

118419-97-9

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(E)-3-(5-chloropyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6ClNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+

InChI Key

ISCOQSRIEWMNOT-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=NC=C1Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C=NC=C1Cl)C=CC(=O)O

Origin of Product

United States

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